- New ways to 1-cyclopenten-3-oneChemische Berichte, 1955, 88, 69-73,
Cas no 930-30-3 (2-Cyclopentenone)

2-Cyclopentenone structure
Produktname:2-Cyclopentenone
2-Cyclopentenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Cyclopentenone
- cyclopent-2-en-1-one
- Cyclopenten
- cyclopent-2-ene-1-one
- 2-Cyclopenten-1-one
- Cyclopent-2-enone
- Cyclopentenone
- 1-Cyclopenten-3-one
- 1-Cyclopenten-5-one
- Cyclopenten-3-one
- NSC 73117
- PS-9373
- Q0U2IGF9CK
- NSC73117
- Cyclopenten-3-one (VAN)
- DTXSID60870802
- cis-cyclopentenone
- STL183308
- BBL100014
- 2-Cyclopenten-1-one, 98%
- EINECS 213-213-0
- J-520173
- 2-cylcopenten-1-one
- F0001-2242
- 2cyclopentenone
- AKOS025243944
- SB40642
- NS00041822
- 1-Cyclopenten-3-one; 1-Cyclopenten-5-one; 2-Cyclopentenone; Cyclopent-2-en-1-one; Cyclopenten-3-one; NSC 73117
- Cyclopenten2one
- 28982-58-3
- MFCD00001401
- CHEMBL52190
- NSC-73117
- EN300-24545
- DB-031967
- 2-Cyclopentenone-1
- 2-Cyclopentene-1-one
- CHEBI:141550
- 3-Cyclopenten-2-one
- UNII-Q0U2IGF9CK
- Cyclopenten3one (VAN)
- DTXCID90818494
- AKOS000121108
- CS-W011359
- 2-cyclopenten-1- one
- HY-W010643
- 930-30-3
- Cyclopenten3one
- Cyclopenten-2-one
- Q2292678
-
- MDL: MFCD00001401
- Inchi: 1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2
- InChI-Schlüssel: BZKFMUIJRXWWQK-UHFFFAOYSA-N
- Lächelt: O=C1CCC=C1
Berechnete Eigenschaften
- Genaue Masse: 82.041865g/mol
- Oberflächenladung: 0
- XLogP3: 0.5
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 82.041865g/mol
- Monoisotopenmasse: 82.041865g/mol
- Topologische Polaroberfläche: 17.1Ų
- Schwere Atomanzahl: 6
- Komplexität: 92.1
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: 4
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 0.98 g/mL at 25 °C(lit.)
- Siedepunkt: 64-65 °C/19 mmHg(lit.)
- Flammpunkt: Fahrenheit: 107.6° f
Celsius: 42° c - Brechungsindex: n20/D 1.481(lit.)
- Wasserteilungskoeffizient: Fast unlöslich
- PSA: 17.07000
- LogP: 0.90550
- Löslichkeit: Almost insoluble in water, easily soluble in ethanol and diethyl ether.
- Sensibilität: Sensitive to humidity and light
2-Cyclopentenone Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H226
- Warnhinweis: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Transportnummer gefährlicher Stoffe:UN 1224 3/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 10
- Sicherheitshinweise: S16-S36-S36/37/39
- FLUKA MARKE F CODES:8
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:0-10°C
- Verpackungsgruppe:III
- Risikophrasen:R10; R22; R36/37/38
- Gefahrenklasse:3
- PackingGroup:III
- Sicherheitsbegriff:3
2-Cyclopentenone Zolldaten
- HS-CODE:2914299000
- Zolldaten:
China Zollkodex:
2914299000Übersicht:
Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung
Zusammenfassung:
2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%
2-Cyclopentenone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24545-0.05g |
cyclopent-2-en-1-one |
930-30-3 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-24545-50.0g |
cyclopent-2-en-1-one |
930-30-3 | 95% | 50.0g |
$208.0 | 2024-06-19 | |
Life Chemicals | F0001-2242-10g |
cyclopent-2-en-1-one |
930-30-3 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Enamine | EN300-24545-1.0g |
cyclopent-2-en-1-one |
930-30-3 | 95% | 1.0g |
$24.0 | 2024-06-19 | |
Enamine | EN300-24545-100.0g |
cyclopent-2-en-1-one |
930-30-3 | 95% | 100.0g |
$378.0 | 2024-06-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23408-25g |
2-Cyclopenten-1-one, 98% |
930-30-3 | 98% | 25g |
¥1930.00 | 2023-02-27 | |
OTAVAchemicals | 2825320-50MG |
cyclopent-2-en-1-one |
930-30-3 | 97% | 50MG |
$29 | 2023-06-25 | |
Apollo Scientific | OR9084-100g |
Cyclopent-2-en-1-one |
930-30-3 | 98% | 100g |
£162.00 | 2024-05-23 | |
Life Chemicals | F0001-2242-2.5g |
cyclopent-2-en-1-one |
930-30-3 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07293-100g |
cyclopent-2-en-1-one |
930-30-3 | 95% | 100g |
$305 | 2023-09-07 |
2-Cyclopentenone Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Silver trifluoroacetate , Sodium periodate , Benzeneselenenyl bromide Solvents: Diethyl ether , 1,2-Dimethoxyethane , Water
Referenz
- Preparation of a,b-unsaturated carbonyl compounds and nitriles by selenoxide eliminationOrganic Reactions (Hoboken, 1993, 44,,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile Catalysts: N-Hydroxysuccinimide Solvents: Methyl ethyl ketone , Ethyl acetate ; rt → 70 °C; 12 h, 70 °C; 70 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine , Ferrous sulfate ; 0 °C → 70 °C; 24 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 5
1.2 Reagents: Triethylamine , Ferrous sulfate ; 0 °C → 70 °C; 24 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 5
Referenz
- Method for environment-friend preparation of α,β-unsaturated ketone or aromatic ketone, China, , ,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- A facile method for synthesis of methyl dihydrojasmonate and dihydroneojasmonateYouji Huaxue, 1986, (6), 453-6,
Synthetic Routes 6
Reaktionsbedingungen
1.1 -
1.2 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane
1.2 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane
Referenz
- Synthesis of Functionalized Olefins by Cross and Ring-Closing MetathesesJournal of the American Chemical Society, 2000, 122(15), 3783-3784,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Phenylselenium trichloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3,
Synthetic Routes 8
Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydroquinone , Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; 1 h, 100 °C; 3 h, 100 °C
Referenz
- Regioselective bromination process for producing 2-bromocyclopentanone from bromine and cyclopentanone in an aqueous biphasic solvent system, European Patent Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide , Disodium phosphate , Oxygen Catalysts: Palladium dihydroxide Solvents: Dichloromethane ; 42 h, 24 °C
Referenz
- Pd(OH)2/C-Mediated Selective Oxidation of Silyl Enol Ethers by tert-Butylhydroperoxide, a Useful Method for the Conversion of Ketones to α,β-Enones or β-Silyloxy-α,β-enonesOrganic Letters, 2005, 7(7), 1415-1417,
Synthetic Routes 11
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Tributylmethoxystannane , Methyl 2-propen-1-yl carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile
Referenz
- New synthetic methods for α,β-unsaturated ketones, aldehydes, esters and lactones by the palladium-catalyzed reactions of silyl enol ethers, ketene silyl acetals, and enol acetates with allyl carbonatesTetrahedron, 1986, 42(11), 2971-7,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane ; overnight, reflux
Referenz
- Synthesis of functionalized and unfunctionalized olefins via cross and ring-closing metathesis, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Diphenyl diselenide , Potassium persulfate Solvents: Dimethyl sulfoxide ; 3 h, 80 °C; 80 °C → 25 °C
1.2 Reagents: Pyridine , Hydrogen peroxide Solvents: Dichloromethane ; 30 min, 25 °C
1.2 Reagents: Pyridine , Hydrogen peroxide Solvents: Dichloromethane ; 30 min, 25 °C
Referenz
- K2S2O8-promoted C-Se bond formation to construct α-phenylseleno carbonyl compounds and α,β-unsaturated carbonyl compoundsRSC Advances, 2020, 10(48), 28902-28905,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Solvents: Water ; 400 °C
Referenz
- Preparation of 2-cyclopentenones via catalytic cyclization hexenedicarboxylates., European Patent Organization, , ,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Ceria , Samarium ; 12 h, 80 °C
Referenz
- Efficient oxidation of hydrocarbons over nanocrystalline Ce1-xSmxO2 (x = 0-0.1) synthesized using supercritical waterRSC Advances, 2015, 5(56), 45144-45151,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Cerium trichloride heptahydrate Catalysts: Sodium iodide Solvents: Acetonitrile
Referenz
- Cerium(III) Chloride, a Novel Reagent for Nonaqueous Selective Conversion of Dioxolanes to Carbonyl CompoundsJournal of Organic Chemistry, 1997, 62(12), 4183-4184,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone
Referenz
- Catalytic dehydrosilylation of 1-(trimethylsiloxy)cyclopent-1-ene to cyclopent-2-enone with oxygen over palladium supported on silicaJournal of the Chemical Society, 1990, (7), 1113-19,
Synthetic Routes 22
Reaktionsbedingungen
1.1 Solvents: 1-Butanol ; 48 h, 140 °C
Referenz
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Green Chemistry,
2013,
15(12),
3367-3376
,
2-Cyclopentenone Raw materials
- 1,6-Heptadien-3-one
- Dimethyl trans-3-Hexenedioate
- Cyclopentanone
- Sulfate Lignin
- Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-
- 2-Cyclopenten-1-one Ethylene Ketal
- 1-Cyclopenten-1-ol, acetate
- 2,3-Epoxycyclopentanone
- 2-bromocyclopentan-1-one
- cyclopent-2-en-1-ol
- 1-(Trimethylsiloxy)cyclopentene
- 1-Butanol
2-Cyclopentenone Preparation Products
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 1,1-diethoxybutane (3658-95-5)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- Butyl 2-furoate (583-33-5)
- 1,1-Dibutoxybutane (5921-80-2)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Ethyl levulinate (539-88-8)
- 4-Ethylguaiacol (2785-89-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Cyclopentanone (120-92-3)
- Dibutyl carbonate (542-52-9)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Coumaran (496-16-2)
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- Furan,2,2'-methylenebis- (1197-40-6)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- Guaiacol (90-05-1)
- 2,3-Xylohydroquinone (608-43-5)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 4-Cyclopentene-1,3-dione (930-60-9)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2,5-Bis (29953-18-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
- 2-(butoxymethyl)furan (56920-82-2)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 2-Cyclopentenone (930-30-3)
- Butane, 2,2'-oxybis- (6863-58-7)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 2,6-Dimethoxyphenol (91-10-1)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- Veratrole (91-16-7)
- 2-Furylacetone (6975-60-6)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 4-Ethylphenol (123-07-9)
- 1,2,3-Trimethoxybenzene (634-36-6)
2-Cyclopentenone Verwandte Literatur
-
James R. Kastner,Roger Hilten,Justin Weber,Andrew R. McFarlane,Justin S. J. Hargreaves,Vidya S. Batra RSC Adv. 2015 5 29375
-
Guojun Yu,Derrick L. J. Clive Org. Biomol. Chem. 2016 14 1653
-
M. Nardi,P. Costanzo,A. De Nino,M. L. Di Gioia,F. Olivito,G. Sindona,A. Procopio Green Chem. 2017 19 5403
-
4. Photochemistry of substituted cyclic enones. Part 5. 3-Aryl-5-(3-phenylprop-2-enyl)cyclopent-2-enonesIan D. Cunningham,T. Brian H. McMurry,Michael P. Napier,S. Nagaraja Rao J. Chem. Soc. Perkin Trans. 1 1986 1235
-
Lucas A. Zeoly,Lais V. Acconcia,Manoel T. Rodrigues,Hugo Santos,Rodrigo A. Cormanich,Juan C. Paniagua,Albert Moyano,Fernando Coelho Org. Biomol. Chem. 2023 21 3567
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone
930-30-3 (2-Cyclopentenone) Verwandte Produkte
- 94-66-6(2-(prop-2-en-1-yl)cyclohexan-1-one)
- 4643-27-0(2-Octen-4-one)
- 106-23-0(Citronellal)
- 1121-66-0(2-Cycloheptenone)
- 103560-62-9((E)-4-Oxo-2-nonenal)
- 63-05-8(Androstenedione)
- 4505-38-8(2-Cyclohexene-1,4-dione)
- 1428351-16-9(N-(1-methanesulfonylpiperidin-4-yl)methyl-5-methyl-1,2-oxazole-4-carboxamide)
- 2172040-74-1(4-(4-aminopiperidin-4-yl)oxan-4-ol)
- 41681-92-9(ethyl 2-{[(oxolan-2-yl)methyl]amino}acetate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-30-3)2-Cyclopenten-1-one

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:930-30-3)2-Cyclopentenone

Reinheit:99%
Menge:250.0g
Preis ($):263.0